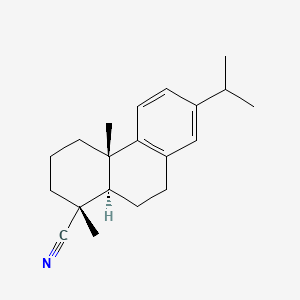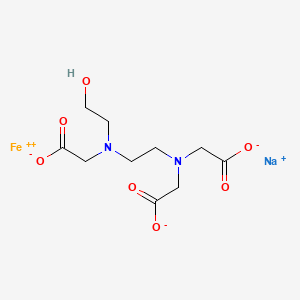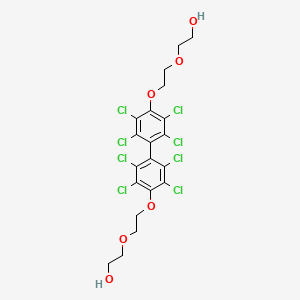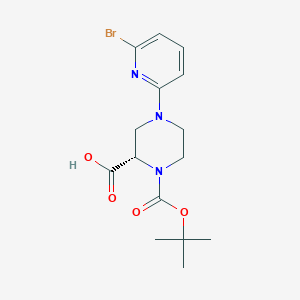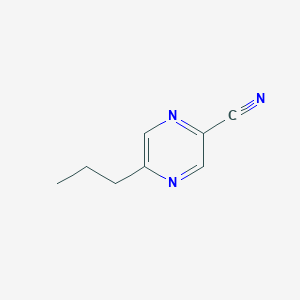
5-Propylpyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Propylpyrazine-2-carbonitrile: is a chemical compound belonging to the pyrazine family, characterized by a pyrazine ring substituted with a propyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Propylpyrazine-2-carbonitrile can be achieved through several methods. One common approach involves the catalytic ammoxidation of 2-methylpyrazine using an iron phosphate catalyst in a fixed-bed reactor. The reaction is carried out in the vapor phase, and the conditions typically include a temperature range of 300-400°C and an ammonia atmosphere .
Industrial Production Methods: For industrial-scale production, the same catalytic ammoxidation method can be employed. The process involves continuous feeding of the reactants and efficient heat management to maintain the desired reaction temperature. The product is then purified through distillation and crystallization techniques to achieve high purity levels suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 5-Propylpyrazine-2-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The pyrazine ring allows for various substitution reactions, where different substituents can replace the existing groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used for substitution reactions, often requiring catalysts or specific solvents to facilitate the process.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Primary amines or other reduced derivatives.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 5-Propylpyrazine-2-carbonitrile is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development purposes.
Biology: In biological research, this compound is studied for its potential bioactivity and interactions with biological systems. It serves as a precursor for the synthesis of bioactive molecules that may have therapeutic applications.
Medicine: The compound’s derivatives are explored for their potential medicinal properties, including antimicrobial, anti-inflammatory, and anticancer activities. Researchers investigate its role in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its unique chemical properties make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Propylpyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the pyrazine ring can engage in π-π interactions with aromatic residues in biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-Methylpyrazine: A precursor in the synthesis of 5-Propylpyrazine-2-carbonitrile, sharing the pyrazine ring structure.
Pyrazinecarbonitrile: Another pyrazine derivative with a nitrile group, differing in the position and type of substituents.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. Its combination of a propyl group and a nitrile group on the pyrazine ring makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
5-propylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-2-3-7-5-11-8(4-9)6-10-7/h5-6H,2-3H2,1H3 |
InChI Key |
ZZCRRXPEQMKCHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN=C(C=N1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


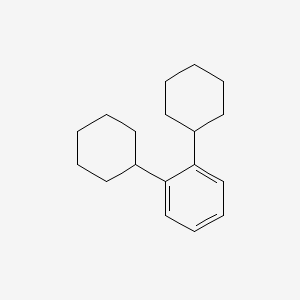
![(E)-[(4-methoxyphenyl)-phenylmethylidene]hydrazine](/img/structure/B13731271.png)
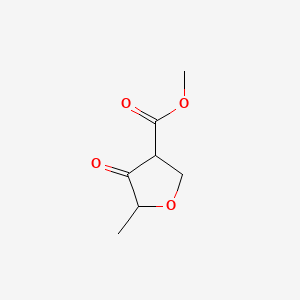


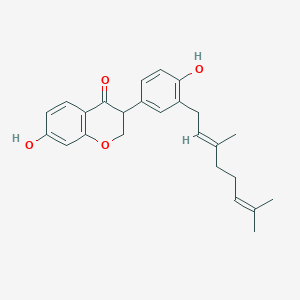

![Bicyclo[4.1.0]heptan-7-ol](/img/structure/B13731318.png)
